molecular formula C30H48 B040323 Preparation B 100 CAS No. 117936-86-4

Preparation B 100

Cat. No. B040323
CAS RN: 117936-86-4
M. Wt: 408.7 g/mol
InChI Key: BDXDVTNANQVFJY-UHFFFAOYSA-N
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Description

Preparation B 100 is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides.

Scientific Research Applications

  • Sample preparation technologies, including Preparation B 100, are crucial in scientific research for enhancing selectivity, cleanup, analyte enrichment, analysis time, and sample volume requirements. These technologies significantly contribute to the advancement of knowledge in chemical and biological systems (Pedersen‐Bjergaard & Rasmussen, 2009).

  • In the field of proteomics, the preparation of samples, including the use of Preparation B 100, plays a vital role in obtaining significant and reliable results, especially in comparative studies. These preparation methods are key to resolving low-abundance proteins in complex biological samples (Bodzon-Kulakowska et al., 2007).

  • Preparation B 100 is also instrumental in the preparation of medicinal plants for experimental purposes. This involves extraction, determining the quality and quantity of bioactive constituents, and various chromatographic techniques for purification and identification (Abubakar & Haque, 2020).

  • In agriculture, the application of biodynamic preparations like Preparation B 100 can lead to higher concentrations of essential nutrients in soil, increased enzyme activity, and potentially improved crop quality. This has implications for sustainable farming practices and food safety (Vaitkevičienė et al., 2019).

  • The preparation of samples using B 100 is also noted in the analysis of modified structures in low-density lipoprotein, which is relevant in the study of atherosclerosis. This indicates its role in advanced biochemical and medical research (Obama et al., 2007).

properties

IUPAC Name

1-methyl-2-propan-2-ylbenzene;1-methyl-2-propan-2-ylcyclohexa-1,4-diene;1-methyl-2-propan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18.C10H16.C10H14/c3*1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3;4-5,8H,6-7H2,1-3H3;4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXDVTNANQVFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C(C)C.CC1=C(CC=CC1)C(C)C.CC1=CC=CC=C1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151968
Record name Preparation B 100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Preparation B 100

CAS RN

117936-86-4
Record name Preparation B 100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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